3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
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Overview
Description
3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a complex organic compound that features a tert-butyl group, a pyridine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps. One common method includes the reaction of tert-butyl isocyanate with an appropriate pyrazole derivative, followed by the introduction of the pyridine ring through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}amine: Similar structure but with an amine group instead of a urea group.
3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}carbamate: Contains a carbamate group instead of a urea group.
Uniqueness
3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-tert-butyl-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-15(2,3)19-14(21)17-7-8-20-11-13(10-18-20)12-5-4-6-16-9-12/h4-6,9-11H,7-8H2,1-3H3,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUSNFYSYMLFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1C=C(C=N1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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